Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with the following molecular formula: C₁₈H₁₆ClN₃O₅S . It has an average mass of 421.855 Da . This compound belongs to the class of heterocyclic compounds and exhibits intriguing properties that make it relevant for further investigation.
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be the reaction of cyanoacetohydrazides as precursors. Cyanoacetohydrazides serve as versatile intermediates in heterocyclic synthesis. They can undergo cyclocondensation and cyclization reactions, leading to the construction of various heterocycles. These include not only common heterocyclic compounds but also less common ones like thiadiazole , oxadiazole , and fused heterocycles. Additionally, seven- and eight-membered heterocycles such as benzodiazepine , oxazepine , and benzoxocine can be synthesized starting from cyanoacetohydrazides and their derivatives .
Chemical Reactions Analysis
These reactions can lead to the formation of polyfunctional heterocyclic compounds with potential biological relevance .
Properties
IUPAC Name |
ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S/c1-3-27-18(25)15-12-9-28-16(20-13(23)8-19)14(12)17(24)22(21-15)10-4-6-11(26-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXOFCXTRCCWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCl)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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